molecular formula C14H19NO B3830993 2,4,4-Triethyl-1,3-benzoxazine

2,4,4-Triethyl-1,3-benzoxazine

Cat. No.: B3830993
M. Wt: 217.31 g/mol
InChI Key: QYZUWTXHEJCCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4-Triethyl-1,3-benzoxazine is a heterocyclic compound that features an oxazine ring fused with a benzene ring. This compound is part of the benzoxazine family, known for their unique properties and applications in various fields, including materials science and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,4-Triethyl-1,3-benzoxazine can be synthesized through a Mannich-like condensation reaction involving phenolic derivatives, formaldehyde, and primary amines. The reaction typically proceeds via the formation of an intermediate, which undergoes ring closure to form the benzoxazine structure .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Triethyl-1,3-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4,4-Triethyl-1,3-benzoxazine involves its ability to undergo ring-opening polymerization, which is initiated by thermal activation. This process leads to the formation of polybenzoxazine networks with excellent mechanical and thermal properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various cellular components, leading to its observed effects .

Comparison with Similar Compounds

  • 2,4-Diethyl-1,3-benzoxazine
  • 2,4,4-Trimethyl-1,3-benzoxazine
  • 2,4,4-Triisopropyl-1,3-benzoxazine

Comparison: 2,4,4-Triethyl-1,3-benzoxazine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where other benzoxazines may not perform as well .

Properties

IUPAC Name

2,4,4-triethyl-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-13-15-14(5-2,6-3)11-9-7-8-10-12(11)16-13/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZUWTXHEJCCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(C2=CC=CC=C2O1)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,4-Triethyl-1,3-benzoxazine
Reactant of Route 2
2,4,4-Triethyl-1,3-benzoxazine
Reactant of Route 3
2,4,4-Triethyl-1,3-benzoxazine
Reactant of Route 4
2,4,4-Triethyl-1,3-benzoxazine
Reactant of Route 5
2,4,4-Triethyl-1,3-benzoxazine
Reactant of Route 6
2,4,4-Triethyl-1,3-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.